[(Anthracen-9-yl)methyl](prop-2-en-1-yl)amine
Overview
Description
(Anthracen-9-yl)methylamine is an organic compound with the molecular formula C18H17N. This compound features an anthracene moiety linked to a prop-2-en-1-ylamine group. The anthracene structure is known for its aromatic properties, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methylamine typically involves the reaction of anthracene derivatives with allylamine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For instance, anthracen-9-ylmethylene-(4-methoxyphenyl)amine can be employed as an efficient promoter in a Pd(OAc)2-catalyzed oxidative Sonogashira reaction in air, in the absence of silver salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Anthracen-9-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
(Anthracen-9-yl)methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Anthracen-9-yl)methylamine involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, potentially affecting gene expression and cellular processes. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Used as a promoter in palladium-catalyzed reactions.
9-Anthraldehyde oxime: Utilized in the synthesis of various heterocyclic compounds.
(E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one: Studied for its crystal structure and photophysical properties.
Uniqueness
(Anthracen-9-yl)methylamine is unique due to its combination of an anthracene moiety with an allylamine group, providing distinct chemical reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential use in advanced materials and biomedical applications highlight its significance.
Properties
IUPAC Name |
N-(anthracen-9-ylmethyl)prop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h2-10,12,19H,1,11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAUTZPTSIHKQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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